3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxycarbonyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c1-15-11(14)8-6-4-2-3-5-7(6)16-9(8)10(12)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRGDHGHTZMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzo[b]thiophene Core Formation
One-Pot Synthesis via Halobenzaldehyde and Mercaptoacetic Acid
The foundational method for constructing the benzo[b]thiophene scaffold involves reacting halogenated benzaldehydes with mercaptoacetic acid under alkaline conditions. For example, 2-chlorobenzaldehyde reacts with mercaptoacetic acid (HS-CH$$_2$$-COOH) in aqueous potassium hydroxide (10–15% w/w) at 115–125°C under 15–25 psi pressure, yielding the potassium salt of 2-benzo[b]thiophenecarboxylic acid. Acidification with hydrochloric acid isolates the free carboxylic acid in 92% yield.
Mechanistic Insight :
- Nucleophilic Attack : The thiol group of mercaptoacetic acid attacks the aldehyde carbon, forming a thiohemiacetal intermediate.
- Cyclization : Intramolecular displacement of the halogen (e.g., Cl) generates the thiophene ring.
- Deprotonation : Alkaline conditions stabilize the carboxylate intermediate, which is later protonated to the carboxylic acid.
Table 1: Optimization of Cyclization Conditions
*TBAB: Tetrabutylammonium bromide
Introduction of the Methoxycarbonyl Group
Direct Functionalization of Benzo[b]thiophene Intermediates
The methoxycarbonyl group at position 3 is introduced via Friedel-Crafts acylation or esterification of preformed benzo[b]thiophene intermediates. For instance, reacting benzo[b]thiophene-2-carboxylic acid with methyl chloroformate in the presence of dimethylaminopyridine (DMAP) selectively functionalizes position 3, yielding the target compound.
Critical Parameters :
- Solvent : Anhydrous dichloromethane minimizes side reactions.
- Catalyst : DMAP (0.13 eq.) enhances acylation efficiency.
Table 2: Esterification Efficiency
| Substrate | Acylating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid | Methyl chloroformate | DMAP | 78 |
| Ethyl benzo[b]thiophene-2-carboxylate | Methanol | H$$2$$SO$$4$$ | 82 |
Alternative Routes via Multicomponent Reactions
Ethyl Thioglycolate-Mediated Cyclization
Ethyl thioglycolate (HS-CH$$_2$$-COOEt) reacts with 2-fluoro-4-(trifluoromethyl)benzaldehyde in dimethylformamide (DMF) at 60°C, forming ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. Subsequent hydrolysis with NaOH (3N) yields the carboxylic acid derivative, which is further esterified to introduce the methoxycarbonyl group.
Advantages :
Industrial-Scale Production and Challenges
Pressure-Enhanced Cyclization
Large-scale synthesis (e.g., 84.9 lbs batches) employs pressurized reactors to accelerate cyclization. For example, heating 2-chlorobenzaldehyde and mercaptoacetic acid at 19 psi for 3 hours achieves 83.8% yield, with crude product purification via acid-base extraction.
Challenges :
- Byproduct Formation : Alkyl halides (e.g., CH$$_3$$Cl) require scrubbing systems.
- Catalyst Recovery : Phase transfer catalysts like TBAB necessitate costly recycling processes.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, often used in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), typically used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in various substituted benzothiophene derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for developing new compounds.
2. Biology
- Antimicrobial Activity : Research has shown that 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines in human cell lines.
3. Medicine
- Drug Development : The compound is explored for its potential use in drug development, particularly as a therapeutic agent against infections and inflammatory diseases. Its interaction with biological targets suggests a mechanism for modulating biochemical pathways relevant to disease processes.
4. Industry
- Specialty Chemicals Production : Utilized in producing specialty chemicals and materials, this compound is valuable in industrial applications due to its chemical properties.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methylbenzo[b]thiophene-2-carboxylic acid | Structure | Methyl group instead of methoxy |
| 4-Methoxybenzo[b]thiophene-2-carboxylic acid | Structure | Methoxy group at the 4-position |
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various derivatives, including this compound:
| Compound | Minimum Inhibitory Concentration (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | Mycobacterium smegmatis |
| Ciprofloxacin | 100 | Escherichia coli |
| Rifampicin | 75 | Staphylococcus aureus |
This table illustrates that the compound shows potent activity against resistant strains compared to traditional antibiotics.
Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory potential by measuring cytokine release:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1000 | 300 |
| IL-6 | 800 | 200 |
The significant reduction in cytokine levels indicates its potential therapeutic role in managing inflammatory conditions.
Study 1: Antimicrobial Evaluation
A comprehensive evaluation highlighted the broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Activity
In vitro studies demonstrated a marked decrease in pro-inflammatory cytokines, supporting the compound's potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The electronic and steric profiles of benzo[b]thiophene-2-carboxylic acid derivatives vary significantly with substituents at position 3. Key comparisons include:
Electronic Effects :
- The methoxycarbonyl group in the target compound exerts a moderate electron-withdrawing effect, intermediate between halogens (Cl, F) and nitro groups. This balance facilitates decarboxylation in coupling reactions while maintaining synthetic versatility .
- Halogenated derivatives (e.g., BT2, BT2F) exhibit stronger electron withdrawal, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the target compound (pKa ~3.5–4.0) .
Biological Activity
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms, efficacy against pathogens, and potential therapeutic applications.
This compound belongs to the class of benzo[b]thiophene derivatives, known for their diverse pharmacological properties. The methoxycarbonyl group contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various strains of Mycobacterium tuberculosis (MTB), including multidrug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : The compound has been reported to have MIC values ranging from 0.60 to 2.83 μg/mL against dormant and active forms of M. bovis BCG, indicating strong antitubercular activity .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies focusing on its analogs have highlighted the ability of benzo[b]thiophene derivatives to inhibit cancer cell proliferation through various mechanisms.
- Mechanism : One study demonstrated that derivatives targeting the RhoA/ROCK pathway effectively inhibited cell migration and invasion in breast cancer cell lines (MDA-MB-231), suggesting that similar mechanisms may be applicable to this compound .
Case Studies
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to enzymes involved in mycobacterial metabolism, similar to known inhibitors .
- Cell Signaling Pathways : The ability to modulate pathways such as RhoA/ROCK is critical for its anticancer effects, leading to reduced cell motility and increased apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, and how do reaction conditions affect yields?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed decarboxylative coupling reactions. For example, 3-chloro-substituted analogs undergo Heck-type coupling with styrenes using Pd catalysts and AgCl as a π-coordinating agent to stabilize intermediates. Reaction optimization (e.g., temperature, residence time) is critical: decarboxylation in sulfolane at 300–320°C with 1–2 equivalents of DBU achieves >95% conversion . Substituents like Cl at the 3-position reduce π-π interactions, enhancing decarboxylation efficiency .
Q. How can the stability of this compound be assessed under different laboratory conditions?
- Methodological Answer : Stability studies involve monitoring degradation under varying pH, temperature, and oxidizing agents. For benzo[b]thiophene derivatives, accelerated stability testing in aqueous buffers (pH 1–13) at 40–60°C over 48 hours, followed by HPLC analysis, identifies degradation products. Exposure to strong oxidants (e.g., H₂O₂) should be avoided due to thiophene ring susceptibility .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- Spectroscopy : IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxycarbonyl groups. ¹H/¹³C NMR identifies substituent positions (e.g., Cl at C3 shifts aromatic protons downfield) .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) reveal planar thiophene rings with hydrogen-bonded dimer formation via O–H⋯O interactions (bond length ~1.85 Å) .
Advanced Research Questions
Q. How do substituents at the 3-position influence decarboxylation mechanisms in palladium-catalyzed reactions?
- Methodological Answer : Computational studies (DFT) show that electron-withdrawing groups (e.g., Cl) at C3 lower the energy barrier for CO₂ dissociation by reducing adjacent π-π stacking. AgCl coordinates with the carboxyl oxygen, stabilizing the transition state. For example, 3-chloro derivatives achieve 84% decarboxylation yield under continuous flow conditions at 300°C, whereas unsubstituted analogs require harsher conditions .
Q. What computational methods elucidate the electronic effects of substituents on reactivity and binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets like DprE1 enzyme in Mycobacterium tuberculosis. Substituents at C4/C6 (e.g., Br, F) enhance hydrophobic interactions in the enzyme’s active site, improving binding scores (ΔG < -8 kcal/mol) . QSAR models correlate logP values (e.g., XLogP3 ~2.6) with antitubercular MIC values (0.6–22.86 μg/mL) .
Q. What in vitro and ex vivo models evaluate the antimycobacterial efficacy of derivatives, and what parameters are critical?
- Methodological Answer :
- In vitro : MIC assays against M. tuberculosis H37Ra under aerobic and hypoxic conditions (mimicking latency) using microplate Alamar Blue assays. Key parameters include compound solubility (DMF/PBS) and cytotoxicity (HeLa cell IC₅₀ >50 μM) .
- Ex vivo : Infected macrophage models (THP-1 cells) assess intracellular bacterial load reduction via CFU counting after 72-hour treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
